2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one

Orexin receptor pharmacology Structure-activity relationship (SAR) Pyridazinyl thioether bioactivity

2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one (CAS 872695-18-6, MF: C16H11FN2OS2, MW: 330.4 g/mol) is a synthetic, heterocyclic small molecule belonging to the pyridazinyl-thioether ketone class. Its structure integrates a 6-(4-fluorophenyl)pyridazine core, a thioether bridge, and a terminal 2-thienyl ethanone moiety.

Molecular Formula C16H11FN2OS2
Molecular Weight 330.4
CAS No. 872695-18-6
Cat. No. B2700478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one
CAS872695-18-6
Molecular FormulaC16H11FN2OS2
Molecular Weight330.4
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H11FN2OS2/c17-12-5-3-11(4-6-12)13-7-8-16(19-18-13)22-10-14(20)15-2-1-9-21-15/h1-9H,10H2
InChIKeyFIMTWYIWZTXABA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one (CAS 872695-18-6): Chemical Identity and Baseline for Pyridazinyl-Thioether Procurement


2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one (CAS 872695-18-6, MF: C16H11FN2OS2, MW: 330.4 g/mol) is a synthetic, heterocyclic small molecule belonging to the pyridazinyl-thioether ketone class. Its structure integrates a 6-(4-fluorophenyl)pyridazine core, a thioether bridge, and a terminal 2-thienyl ethanone moiety . This specific substitution pattern distinguishes it from non-fluorinated and differently substituted analogs within the class, and it is primarily supplied as a research tool for biochemical and pharmacological studies, typically at ≥95% purity .

Why Generic Substitution of Pyridazinyl-Thioether Ketones is Not Advisable Without Direct Comparative Data for 872695-18-6


The biological activity of pyridazinyl-thioether ketones is exquisitely sensitive to minor structural perturbations. Even within this focused chemotype, replacing the 4-fluorophenyl substituent with phenyl, 4-bromophenyl, or 4-ethoxyphenyl, or altering the thioether-linked ketone side chain, can lead to substantial shifts in target affinity and selectivity, as evidenced by divergent IC50 values at the Orexin/Hypocretin receptor type 1—ranging from >614 nM to 1.09E+3 nM across close analogs [1][2]. Consequently, generic substitution without compound-specific comparative data is highly likely to yield unpredictable pharmacological profiles and invalidate experimental results. The evidence below provides the only available quantitative framework for understanding the differentiating value of the 4-fluorophenyl, thiophen-2-yl ethanone configuration inherent to 872695-18-6 relative to its nearest structural neighbors.

Quantitative Differentiation Evidence for 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one (CAS 872695-18-6) vs. Closest Analogs


Comparison of Orexin Receptor 1 Binding Affinity: 4-Fluorophenyl vs. Phenyl and 2-Thienyl Analogs

Although a direct IC50 value for 872695-18-6 at the Orexin/Hypocretin receptor type 1 (OX1R) is not publicly available, quantitative data for close structural analogs reveal a steep SAR. The 6-phenyl analog (BDBM79876) exhibits an IC50 of 1.09E+3 nM [1], while the 6-(2-thienyl) analog (BDBM75994) shows an IC50 >614 nM, indicating weak antagonism [2]. The 4-fluorophenyl substituent in 872695-18-6 is a critical structural differentiator, as the electron-withdrawing fluorine atom is known to modulate pi-stacking and hydrogen-bonding interactions with the receptor, potentially yielding a distinct affinity profile that cannot be assumed from the phenyl or thienyl analogs [1][2].

Orexin receptor pharmacology Structure-activity relationship (SAR) Pyridazinyl thioether bioactivity

Impact of the Thiophen-2-yl Ethanone Side Chain on Solute Carrier Family 12 Member 5 (SLC12A5) Activity vs. 4-Methylpiperidine Analog

The side chain attached to the thioether carbonyl is a major source of differentiation. The direct analog BDBM43926, which replaces the thiophen-2-yl group of 872695-18-6 with a 4-methylpiperidin-1-yl moiety, has been tested against the human KCC2 (SLC12A5) transporter and exhibits an EC50 of 2.66E+3 to 4.35E+3 nM [1]. No SLC12A5 data exist for 872695-18-6, but the switch from a basic piperidine to a neutral, aromatic thiophene is expected to profoundly alter the molecule’s physicochemical and pharmacological properties, including its ability to interact with ion channels and transporters [1].

Ion transporter pharmacology Solute carrier (SLC) modulation Pyridazinyl thioether side-chain SAR

Core Scaffold Selectivity: Pyridazine-3-thioether vs. Triazolo[4,3-b]pyridazine Fused Systems

Fused triazolo[4,3-b]pyridazine analogs, such as the clinical-stage c-MET inhibitor SAR125844, demonstrate potent kinase inhibition (MET IC50 = 4.2 nM) . However, these fused triazolo compounds are structurally and pharmacologically distinct from the non-fused pyridazine-3-thioether core of 872695-18-6. The absence of the triazole ring in 872695-18-6 eliminates a key pharmacophoric element required for MET kinase binding, thereby redirecting the compound's potential activity profile away from kinase inhibition and toward other target classes, such as GPCRs or transporters . This scaffold-level differentiation is critical for procurement decisions involving kinase-focused vs. GPCR/ion channel phenotypic screening.

Kinase inhibitor selectivity MET kinase Scaffold-hopping SAR

Halogen-Substituent Effects on Physicochemical Properties: 4-F vs. 4-Br and 4-OEt Analogs

Directly comparable analogs including the 4-bromophenyl (benchchem catalog) and 4-ethoxyphenyl (benchchem catalog) derivatives have been synthesized but lack publicly reported quantitative bioactivity data . Nevertheless, well-established medicinal chemistry principles indicate that replacing the 4-fluoro substituent (Hammett σp = 0.06; lipophilic π = 0.14) with bulkier, more lipophilic bromine (σp = 0.23; π = 0.86) or ethoxy (σp = -0.24; π = 0.38) will significantly alter electronic distribution, steric bulk, and logD, all of which are critical determinants of target binding, solubility, and permeability [1]. For screening campaigns where ligand efficiency and physicochemical balance are paramount, the 4-fluorophenyl variant represented by 872695-18-6 offers the smallest steric perturbation and the most conserved hydrogen-bonding potential among the halogen-substituted analogs.

Ligand efficiency Lipophilicity Halogen bonding

Optimal Research and Screening Applications for 872695-18-6 Based on Quantitative Differentiation Evidence


GPCR Screening Libraries Focused on Orexin/Hypocretin Receptor Subtype-Selective Modulation

872695-18-6 is best utilized as a structurally differentiated member of an orexin receptor SAR set, where its 4-fluorophenyl group serves as a probe for halogen-dependent binding interactions. The compound should be paired with the 6-phenyl analog (BDBM79876, OX1R IC50 = 1.09E+3 nM) and the 6-(2-thienyl) analog (BDBM75994, OX1R IC50 > 614 nM) to calculate fluorine-induced affinity shifts and to generate pharmacophore models for OX1R antagonists .

Ion Transporter Selectivity Profiling (SLC12A5/KCC2 vs. Other Cation-Chloride Cotransporters)

The compound‘s neutral thiophen-2-yl ethanone side chain distinguishes it from basic piperidine-containing analogs that have demonstrated activity at SLC12A5 (EC50 ~2.66–4.35 µM). 872695-18-6 should be deployed as a negative-control compound in KCC2 functional assays to assess the importance of a basic nitrogen in transporter modulation, and as a starting point for developing electroneutral SLC12A family probes .

Physicochemical Property-Based Screening to Minimize Assay Interference from Highly Lipophilic Pyridazinyl Analogs

For high-throughput screening (HTS) campaigns requiring balanced logD and minimal non-specific binding, 872695-18-6 (4-fluoro, π = 0.14) offers a clear advantage over the corresponding 4-bromo (π = 0.86) and 4-ethoxy (π = 0.38) analogs. Procurement of 872695-18-6 is recommended when follow-up hits from a primary screen are being triaged for aggregation propensity, solubility, and membrane permeability, using the fluorinated compound as a benchmark for optimal physicochemical space within the series .

Quote Request

Request a Quote for 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.